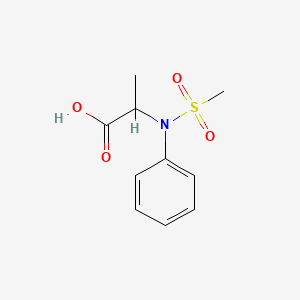

N-(methylsulfonyl)-N-phenylalanine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(N-methylsulfonylanilino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4S/c1-8(10(12)13)11(16(2,14)15)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIWCJTAAIOCFTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N(C1=CC=CC=C1)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Conceptual Framework of Sulfonamide Modified Amino Acids in Contemporary Chemistry

Sulfonamide-modified amino acids are characterized by the presence of a sulfonamide group (-SO₂NHR) attached to the amino group of an amino acid. This modification significantly alters the parent amino acid's electronic and steric properties, influencing its reactivity, conformation, and biological activity. The sulfonamide moiety is a key pharmacophore in a wide array of therapeutic agents, valued for its chemical stability and ability to participate in strong hydrogen bonding interactions with biological targets. acs.org

In contemporary chemistry, the synthesis of sulfonamide-modified amino acids is an active area of research. nih.gov The incorporation of a sulfonamide group can enhance the metabolic stability of peptide-based molecules by protecting them from enzymatic degradation. nih.gov Furthermore, the acidic nature of the sulfonamide proton allows these compounds to act as mimics of carboxylic acids or phosphates, enabling them to interact with different biological receptors. The versatility of the sulfonamide group allows for the introduction of a wide range of substituents (R groups), providing a powerful tool for tuning the pharmacological and pharmacokinetic profiles of the resulting molecules. youtube.com

The theoretical interest in amino sulfonic acids and their N-alkylated derivatives is rooted in their distinct physicochemical properties and broad spectrum of biological activity. researchgate.net Under physiological conditions, the sulfo group is fully dissociated, a key difference from α-aminocarboxylic acids. researchgate.net This structural feature, combined with the stability of the SO₂-N bond to enzymatic hydrolysis, makes sulfonamide-containing compounds valuable in pharmaceutical and materials science applications. researchgate.net

Significance of Phenylalanine Derivatives in Medicinal Chemistry and Biological Systems

Phenylalanine, an essential aromatic amino acid, serves as a crucial building block for proteins and a precursor to several important biomolecules, including neurotransmitters. wikipedia.orgresearchgate.net Its derivatives are of paramount importance in medicinal chemistry due to their potential to interact with various biological targets, including enzymes and receptors. nih.govontosight.ai The phenyl group of phenylalanine provides a scaffold for a multitude of chemical modifications, leading to the development of compounds with diverse therapeutic applications.

Phenylalanine derivatives have been investigated for a wide range of biological activities, including their potential as anticancer, anti-inflammatory, and antimicrobial agents. ontosight.ai For instance, some phenylalanine derivatives have been designed as inhibitors of the HIV-1 capsid protein, demonstrating their potential in antiviral drug discovery. nih.gov The modification of the phenylalanine core is a key strategy in the development of novel therapeutic agents. nih.gov

Furthermore, the incorporation of phenylalanine derivatives into peptides can influence their conformation and stability, which is critical for their biological function. The study of these derivatives provides valuable insights into protein structure and function and is instrumental in the design of peptidomimetics with enhanced therapeutic properties. nih.gov The ability to synthesize and study a wide array of phenylalanine derivatives continues to drive innovation in medicinal chemistry. nih.govrsc.org

Current Research Trajectories and Academic Relevance of N Methylsulfonyl N Phenylalanine

While specific research on N-(methylsulfonyl)-N-phenylalanine is not extensively detailed in the provided search results, the broader context of N-sulfonyl amino acids and phenylalanine derivatives points to several potential research directions. Current research in the field of N-sulfonyl amino acids includes the design and synthesis of novel compounds with potential fungicidal activity for agricultural applications. researchgate.net

The academic relevance of compounds like this compound lies in their potential to serve as scaffolds for the development of new therapeutic agents. The combination of the sulfonamide group and the phenylalanine structure offers a unique platform for exploring interactions with various biological targets. Research in this area would likely focus on its synthesis, structural characterization, and evaluation of its biological activity in various assays.

Moreover, the study of N-methylated amino acids, a related class of compounds, is gaining interest for their roles in bioactive secondary metabolites and their potential applications in the pharmaceutical and chemical industries. nih.gov Research into sustainable production methods for such modified amino acids is also an emerging field. nih.gov Therefore, investigations into this compound would contribute to the growing body of knowledge on modified amino acids and their potential applications in science and medicine.

Interactive Data Table: Properties of Related Compounds

| Compound Name | Molecular Formula | Key Characteristics | Reference |

| Phenylalanine | C₉H₁₁NO₂ | Essential aromatic amino acid. wikipedia.org | wikipedia.org |

| Sulfonamide | H₂NSO₂R | Functional group with significant pharmacological importance. acs.org | acs.org |

| N-methylphenylalanine | C₁₀H₁₃NO₂ | N-terminal amino acid in pili of some bacterial pathogens. nih.gov | nih.gov |

Synthetic Strategies for this compound Explored

The synthesis of this compound and its derivatives is a critical area of research, driven by their potential applications in medicinal chemistry and materials science. This article delves into the various synthetic methodologies, from chemoenzymatic approaches to conventional organic synthesis, and touches upon the challenges and strategies for process optimization and scalability.

Mechanistic Investigations of Biological Activities of N Methylsulfonyl N Phenylalanine Derivatives

Enzyme Modulation and Inhibition Mechanisms

Derivatives of N-(methylsulfonyl)-N-phenylalanine engage with enzymes through a variety of mechanisms, ranging from direct competition at the active site to allosteric modulation. The nature of this interaction is highly dependent on the specific derivative and the target enzyme.

Kinetic studies are crucial for elucidating the mode of action by which these compounds inhibit enzyme activity. The inhibition can be classified into several types, including competitive, non-competitive, and mixed-type inhibition.

Competitive Inhibition: In this mode, the inhibitor directly competes with the substrate for binding to the enzyme's active site. The phosphonic analogue of L-phenylalanine, (R)-(1-amino-2-phenylethyl)phosphonic acid (APEP), acts as a competitive inhibitor of Phenylalanine Ammonia-Lyase (PAL), with a reported inhibitor constant (Ki) of 1.5 μM. researchgate.net Similarly, an N-(carboxyalkyl)dipeptide was found to be a competitive, slow-binding inhibitor of the matrix metalloproteinase stromelysin. nih.gov The meta-cresol/glycine (B1666218) pair also exhibits competitive inhibition against PAL. nih.gov

Mixed-Type Inhibition: This type of inhibition occurs when the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, often at a site distinct from the active site. Studies on the inhibition of Phenylalanine Ammonia-Lyase (PAL) by certain phenols, such as phenol, ortho-cresol, and meta-cresol, have demonstrated mixed inhibition. nih.gov For instance, the phenol/glycine and ortho-cresol/glycine pairs show mixed inhibition against PAL. nih.gov

Time-Dependent Inhibition: Some compounds exhibit time-dependent inhibition, where the inhibitory effect increases over time. Verproside, for example, has been shown to inhibit tyrosinase in a time-dependent and competitive manner. nih.gov

The table below summarizes the kinetic parameters of inhibition for various phenylalanine derivatives against different enzymes.

| Inhibitor/Derivative | Target Enzyme | Inhibition Type | Ki Value | αKi Value |

| (R)-(1-amino-2-phenylethyl)phosphonic acid (APEP) | Phenylalanine Ammonia-Lyase (PAL) | Competitive | 1.5 μM | - |

| (S)-(1-amino-2-phenylethyl)phosphonic acid | Phenylalanine Ammonia-Lyase (PAL) | Competitive | 11.6 μM | - |

| Phenol | Phenylalanine Ammonia-Lyase (PAL) | Mixed | 2.1 +/- 0.5 mM | 3.45 +/- 0.95 mM |

| Ortho-cresol | Phenylalanine Ammonia-Lyase (PAL) | Mixed | 0.8 +/- 0.2 mM | 3.4 +/- 0.2 mM |

| Meta-cresol | Phenylalanine Ammonia-Lyase (PAL) | Mixed | 2.85 +/- 0.15 mM | 18.5 +/- 1.5 mM |

| Phenol/glycine pair | Phenylalanine Ammonia-Lyase (PAL) | Mixed | 0.014 +/- 0.003 mM | 0.058 +/- 0.01 M |

| Ortho-cresol/glycine pair | Phenylalanine Ammonia-Lyase (PAL) | Mixed | 0.038 +/- 0.008 mM | 0.13 +/- 0.04 mM |

| Meta-cresol/glycine pair | Phenylalanine Ammonia-Lyase (PAL) | Competitive | 0.36 +/- 0.076 mM | - |

Beyond direct competitive inhibition, this compound derivatives can modulate enzyme activity through allosteric interactions, binding to a site other than the active site to induce a conformational change.

Phenylalanine itself is a key allosteric regulator of phenylalanine hydroxylase (PheH). nih.gov It activates the enzyme by binding to a regulatory domain, causing the N-terminal tail, which normally covers the active site, to move away. nih.gov This movement allows the substrate greater access to the catalytic machinery. This activation mechanism is distinct from the substrate binding at the active site and is inhibited by the cofactor tetrahydrobiopterin. nih.gov The binding of phenylalanine to this allosteric site is slow and tight. nih.gov

Computational and experimental studies have provided detailed insights into how phenylalanine derivatives interact with enzyme active sites. For instance, these derivatives can interact with the binuclear copper active site of human tyrosinase. nih.gov Docking simulations of verproside, a potent tyrosinase inhibitor, show it binding to the active site pocket with a docking energy of -6.9 kcal/mol, forming hydrogen bonds with key residues like HIS61 and HIS85. nih.gov In pyruvate (B1213749) kinase isozymes, different phenylalanine analogues can bind to the same allosteric site but elicit varied allosteric responses, indicating that the chemical nature of the side-chain can modify the magnitude of the allosteric effect. nih.gov

Research has focused on the inhibition of specific enzymes by this compound derivatives and related compounds.

Phenylalanine Ammonia-Lyase (PAL): PAL is a key enzyme in the phenylpropanoid pathway in plants. researchgate.net It has been a target for various inhibitors based on the structure of its substrate, L-phenylalanine. researchgate.net Phenol derivatives and their synergistic combinations with glycine have been shown to inhibit PAL through mixed or competitive mechanisms. nih.gov The phosphonic analogue of phenylalanine, APEP, is a potent competitive inhibitor of PAL, demonstrating that modifications to the carboxyl group can yield effective inhibitors. researchgate.net

Tyrosinase: This enzyme is central to melanin (B1238610) synthesis and is a target for compounds aimed at modulating pigmentation. nih.govresearchgate.net Phenylalanine derivatives have been investigated as modulators of human tyrosinase (TyH). nih.gov These compounds are designed to interact with the enzyme's copper-containing active site. nih.gov For example, (S)-3-amino-tyrosine, an analogue of L-DOPA, has been identified as an inhibitor of TyH. nih.gov Verproside was identified as a potent, competitive inhibitor of human tyrosinase with an IC₅₀ value of 197.3 µM, which was more effective than the well-known inhibitor, kojic acid. nih.gov

Proteasome: The proteasome is a critical cellular complex involved in protein degradation, and its inhibition is a strategy in cancer therapy. nih.gov The compound fenbendazole, methyl N-(6-phenylsulfanyl-1H-benzimidazol-2-yl)carbamate, has been shown to inhibit proteasomal activity in cancer cells. nih.govresearchgate.net This inhibition leads to the accumulation of proteins normally degraded by the ubiquitin-proteasome pathway, such as cyclins and p53, ultimately inducing cell stress and apoptosis. nih.govresearchgate.net

Receptor Binding Profiling and Intracellular Signaling Effects

In addition to enzyme modulation, derivatives of this compound can bind to cellular receptors, particularly G protein-coupled receptors (GPCRs), initiating or modulating intracellular signaling cascades.

The effectiveness of a ligand is determined by its affinity for its target receptor and its selectivity for that receptor over others.

Studies on phenylalanine analogs have focused on their affinity and selectivity for the L-type amino acid transporter 1 (LAT1), which is highly expressed in tumors. nih.gov A bicyclic phenylalanine derivative (bicyclic-Phe) was found to have a high affinity for LAT1 and, crucially, high selectivity over the related transporter LAT2. nih.gov This selectivity is attributed to the α-methylene moiety of bicyclic-Phe, which functions as an α-methyl mimic and appears to interact less favorably with the binding site of LAT2. nih.gov

In the context of opioid receptors, derivatives of N,N-dialkyl enkephalins, which are peptides containing phenylalanine, have been synthesized to probe receptor affinity. nih.gov Modifications at the para position of the phenylalanine residue generally led to decreased binding affinity at both delta and mu opioid receptors. However, these modifications often resulted in increased selectivity for the delta receptor. nih.gov For example, N,N-dibenzyl[Phe(p-NCS)⁴]leucine enkephalin showed a 2-fold increase in affinity for delta receptors compared to the parent compound. nih.gov

The table below presents affinity data for various phenylalanine derivatives.

| Derivative | Target | Affinity (IC₅₀) | Selectivity |

| N,N-dibenzylleucine enkephalin | Delta Opioid Receptor | 78.2 nM | - |

| N,N-dibenzyl[Phe(p-NCS)⁴]leucine enkephalin | Delta Opioid Receptor | 34.9 nM | Increased delta selectivity |

| Bicyclic-Phe | L-type Amino Acid Transporter 1 (LAT1) | High | High selectivity for LAT1 over LAT2 |

| 2-F-Tyr | L-type Amino Acid Transporter 1 & 2 (LAT1/LAT2) | - | Non-selective |

L-phenylalanine itself can act as a ligand to activate several orphan G protein-coupled receptors (GPCRs), which are receptors whose endogenous ligand is unknown. scholaris.cascholaris.ca A high-throughput screening study revealed that L-phenylalanine significantly activates GPR12, GPR26, GPR84, and GPR88. scholaris.cascholaris.ca This suggests that phenylalanine may have a broader role in metabolic processes than previously understood, mediated through GPCR signaling. scholaris.ca

The activation of GPCRs by amino acid derivatives can trigger specific downstream signaling pathways. For example, the activation of the Mas-related G protein-coupled receptor D (MRGPRD) by its agonist β-alanine, a structural analog of phenylalanine, predominantly couples to Gαq protein. uantwerpen.be This coupling stimulates phospholipase C (PLC), which in turn catalyzes the hydrolysis of PIP2 into the second messengers IP3 and DAG, leading to the activation of the NF-κB signaling cascade and subsequent release of inflammatory mediators like interleukin-6 (IL-6). uantwerpen.be

Furthermore, the interaction between a ligand and a GPCR can be highly specific, leading to the activation of distinct signaling pathways. A mutation in the α1B-adrenergic receptor was shown to cause the receptor to couple to only one effector pathway (phospholipase C) but not another (phospholipase A2). nih.gov This indicates that a single receptor can adopt multiple active conformations, each specific for a particular G protein and effector pathway, a concept known as "induced conformational pleiotropy". nih.gov

The table below shows the activation of orphan GPCRs by L-phenylalanine.

| Receptor | Fold Change in Activation by L-Phe |

| GPR12 | 2.66 |

| GPR84 | 2.56 |

| GPR88 | 5.35 |

Studies on Integrin Receptor Interactions by Phenylalanine Derivatives

The interaction between cells and the extracellular matrix is fundamental to many physiological and pathological processes, including inflammation and immune responses. A key family of proteins governing these interactions is the integrins, which are cell adhesion receptors. nih.gov Phenylalanine derivatives have been identified as antagonists of certain integrin receptors, most notably the very late antigen-4 (VLA-4), also known as integrin α4β1. nih.gov

VLA-4 is expressed on various immune cells, including monocytes and lymphocytes, and plays a crucial role in their recruitment to sites of inflammation by interacting with its ligand, vascular cell adhesion molecule-1 (VCAM-1). nih.gov The blockade of this VLA-4/VCAM-1 interaction is a significant therapeutic target for conditions like multiple sclerosis and asthma. nih.gov Phenylalanine derivatives represent a major class of VLA-4 antagonists. nih.gov

To understand the structural basis for how these derivatives recognize and bind to VLA-4, computational studies have been employed. These investigations utilize methods like 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) and molecular docking. nih.gov By analyzing a set of 128 phenylalanine-based antagonists, researchers have developed predictive models that explain the variance in their binding affinities. nih.gov These models are built by calculating the electrostatic and steric interaction energies of the compounds with a pseudo-receptor surface. nih.gov Furthermore, homology modeling of the VLA-4 headpiece, based on the crystal structure of the related integrin αvβ3, has allowed for docking experiments. These experiments help to interpret the 3D-QSAR models and provide a clearer picture of how derivatives like TR-14035 fit into the VLA-4 binding site. nih.gov Such detailed computational analyses are instrumental in the rational design of new, more potent, and selective VLA-4 antagonists. nih.gov

Antiviral Activity and Mechanism-Based Studies

Inhibition of Viral Replication Pathways (e.g., HIV-1 Capsid Modulators)

The Human Immunodeficiency Virus type 1 (HIV-1) capsid (CA) protein is a critical and promising target for antiviral drug development. nih.govnih.gov The CA protein is essential for multiple stages of the viral lifecycle, including post-entry events like uncoating, reverse transcription, and nuclear entry, as well as the late-stage process of assembling new viral particles. nih.govnih.gov

This compound derivatives have emerged as potent HIV-1 capsid modulators. nih.gov These compounds function by binding to a specific pocket at the interface between the N-terminal domain (NTD) and C-terminal domain (CTD) of the CA protein. nih.gov One of the most extensively studied CA inhibitors, PF-74, utilizes a phenylalanine core to target this site. nih.gov Newer derivatives have been developed by optimizing existing compounds, leading to novel quinazolin-4-one-bearing phenylalanine derivatives with significantly enhanced antiviral activity against both HIV-1 and HIV-2. nih.gov

The mechanism of action for these derivatives involves disrupting the normal function of the CA protein. By binding to the inter-protomer pocket within the CA hexamer, these inhibitors can interfere with both the early and late stages of HIV-1 replication. nih.gov This dual-stage activity makes them particularly promising candidates for further development. nih.gov Surface plasmon resonance (SPR) binding assays have confirmed a direct and effective interaction between these phenylalanine derivatives and recombinant CA proteins, validating the proposed mechanism. nih.govnih.gov

Structure-Activity Insights into Antiviral Potency

The antiviral potency of phenylalanine derivatives as HIV-1 capsid inhibitors is highly sensitive to their chemical structure. Structure-activity relationship (SAR) studies have provided crucial insights into how different parts of the molecule contribute to its effectiveness. nih.govnih.gov

Starting from lead compounds like PF-74, researchers have synthesized and tested numerous new derivatives. nih.gov Optimization of a compound known as 11L led to the development of quinazolin-4-one-bearing phenylalanine derivatives with substantially improved potency. For instance, compounds 12a2 and 21a2 were identified as the most potent HIV-1 CA modulators in one study, with EC₅₀ values of 0.11 µM. nih.gov This represents a 2.5-fold improvement over compound 11L and a 7.3-fold improvement over PF-74. nih.gov

SAR analyses reveal that the phenylalanine core is essential for maintaining antiviral activity. nih.gov However, modifications to the linker region and substituents that target the protein-protein solvent interface can significantly alter potency. nih.gov In one series of derivatives, a 4-methoxy-N-methylaniline substituted phenylalanine (II-13c ) and an indolin-5-amine (B94476) substituted phenylalanine (V-25i ) displayed notable anti-HIV-1 activity. nih.gov Conversely, substitutions with groups like indoline, 5-methoxyindoline, or 3,5-difluoroaniline (B1215098) resulted in a loss of antiviral activity. nih.gov X-ray co-crystal structures of potent compounds like 12a2 and 21a2 have confirmed that they occupy multiple pockets within the binding site, explaining their enhanced activity. nih.gov

| Compound | Description | EC₅₀ (µM) | Reference |

|---|---|---|---|

| PF-74 | Lead Compound / Control | 0.80 | nih.gov |

| 11L | Control Compound | 0.28 | nih.gov |

| 12a2 | Quinazolin-4-one-bearing phenylalanine derivative | 0.11 | nih.gov |

| 21a2 | Quinazolin-4-one-bearing phenylalanine derivative | 0.11 | nih.gov |

| V-25i | 5-aminoindoline substituted derivative | 2.57 | nih.gov |

| II-13c | 4-methoxy-N-methylaniline substituted derivative | 5.14 | nih.gov |

| V-25b | Piperidine substituted derivative | 4.85 | nih.gov |

| V-25c | Thiomorpholine substituted derivative | 5.06 | nih.gov |

Exploration of Other Biological Activities (e.g., Anticancer, Antibacterial)

Beyond their antiviral and integrin-modulating effects, derivatives containing core structures related to this compound have been investigated for other therapeutic applications, including anticancer and antibacterial activities.

Anticancer Activity: The N-methyl moiety is a structural feature common to several dissimilar antitumor agents, and its presence is often crucial for activity. nih.gov Studies on various classes of compounds, including nitrosoureas and formamides, show that N-methyl derivatives can exhibit clinical activity, potentially by giving rise to species that methylate nucleic acids. nih.gov More specifically, synthetic derivatives of cinnamic acid, which can be conceptually related to phenylalanine, have been explored. Novel N-(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamide derivatives, which combine a benzenesulfonamide (B165840) group with a cinnamic acid moiety, have shown promising anticancer effects. mdpi.com In MTT assays against human cancer cell lines, certain compounds demonstrated significant activity, with IC₅₀ values below 10 µg/mL against cervical (HeLa), ovarian (SKOV-3), and breast (MCF-7) cancer cells. mdpi.com For instance, compounds 16c , 16d , 17a , and 17d from this series were identified as having the best activity. mdpi.com

Antibacterial Activity: Phenylalanine derivatives have also been developed as novel antibacterial agents. mdpi.com Fmoc-phenylalanine (Fmoc-F), for example, displays activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). rsc.org Its mechanism is thought to involve surfactant-like properties that disrupt the bacterial cell membrane, trigger oxidative and osmotic stress, and deplete glutathione (B108866) levels. rsc.org Other studies have shown that the antibacterial activity of phenylalanine-based surfactants depends on the length of their alkyl chain, with C₁₂ and C₁₄ derivatives being the most effective against both Gram-positive and Gram-negative bacteria. mdpi.com Furthermore, N-phenylmaleimides, which share a core phenyl group, are roughly 30 times more active than their N-phenylsuccinimide counterparts, indicating that the cyclic imido double bond is important for antibacterial action against E. coli and S. aureus. nih.gov In a study of cinnamamide (B152044) derivatives, compounds 16d and 16e were particularly active against staphylococci clinical strains, with Minimum Inhibitory Concentration (MIC) values as low as 1–4 µg/mL. mdpi.com

| Compound Series | Activity Type | Target | Key Finding (IC₅₀ or MIC) | Reference |

|---|---|---|---|---|

| N-(phenylsulfonyl)cinnamamides | Anticancer | HeLa, SKOV-3, MCF-7 cells | IC₅₀ < 10 µg/mL (for 16c, 16d, 17a, 17d) | mdpi.com |

| N-(phenylsulfonyl)cinnamamides | Antibacterial | Staphylococcus species | MIC = 1–4 µg/mL (for 16d, 16e) | mdpi.com |

| Fmoc-phenylalanine | Antibacterial | Gram-positive bacteria (inc. MRSA) | Activity linked to micelle concentration | rsc.org |

| Phenylalanine-based surfactants | Antibacterial | Gram-positive & Gram-negative | C₁₂ and C₁₄ derivatives most effective | mdpi.com |

Computational Chemistry and Structure Activity Relationship Sar Studies of N Methylsulfonyl N Phenylalanine Analogs

Principles of Structure-Activity Relationship (SAR) in Derivative Design

SAR studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. nih.gov For analogs of N-(methylsulfonyl)-N-phenylalanine, these studies focus on identifying key molecular features and stereochemical aspects that dictate their efficacy and interaction with biological targets.

Identification of Molecular Features Influencing Biological Potency and Selectivity

Aromatic Substituents : The type and location of substituents on the phenyl ring of phenylalanine analogs can significantly impact activity. For instance, in a series of aryl-substituted alanine (B10760859) analogs, hydrophobic interactions of the side chain were found to be a dominant factor for phenylalanine derivatives. nih.gov The addition of small, electron-withdrawing groups can also influence activity. researchgate.net

Sulfonyl Group Modifications : Alterations to the methylsulfonyl moiety can modulate the electronic and steric properties of the molecule, thereby affecting its binding affinity and selectivity for its target.

Side Chain Lipophilicity : Studies on meta-substituted phenylalanine analogs have shown that increased lipophilicity can lead to diminished substrate activity and increased inhibition of transporters like the Large-neutral Amino Acid Transporter 1 (LAT-1). nih.gov This suggests a delicate balance is required for optimal activity.

Systematic modifications of these features and subsequent biological evaluation allow for the construction of a SAR profile, guiding the design of new derivatives with improved therapeutic potential. nih.gov

Impact of Stereochemistry on Activity and Receptor Recognition

Stereochemistry plays a pivotal role in the biological activity of chiral molecules like this compound, as enantiomers can exhibit significantly different pharmacological and pharmacokinetic properties. nih.gov The three-dimensional arrangement of atoms is crucial for the specific interaction with chiral biological targets such as enzymes and receptors. researchgate.net

Enantiomeric Specificity : Often, one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or contribute to off-target effects. nih.gov For instance, in a study of citalopram, the (S)-enantiomer was found to be significantly more potent than the (R)-enantiomer. researchgate.net

Receptor-Ligand Interactions : The precise spatial orientation of functional groups determines the ability of a molecule to fit into a binding site and form key interactions. Molecular modeling studies can shed light on the structural and stereochemical requirements for efficient binding. mdpi.com

Stereoselective Transport : The transport of molecules across biological membranes can also be stereoselective. Studies on acivicin (B1666538) derivatives have shown that only isomers with a specific stereochemistry displayed significant antiplasmodial activity, suggesting their uptake is mediated by a stereoselective transport system. mdpi.com

Therefore, the control and understanding of stereochemistry are critical in the design of this compound analogs to ensure optimal interaction with their biological targets and to minimize potential side effects.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov This predictive approach is invaluable in drug discovery for prioritizing the synthesis and testing of new derivatives. researchgate.net

Selection and Application of Molecular Descriptors in Activity Prediction

The foundation of a robust QSAR model lies in the selection of appropriate molecular descriptors. These numerical values quantify various aspects of a molecule's structure and properties. wiley.com Descriptors can be categorized into several classes:

Topological (2D) Descriptors : These are derived from the 2D representation of a molecule and include connectivity indices and atom counts. They are relatively simple to calculate and are often used in initial QSAR studies. researchgate.net

Geometrical (3D) Descriptors : These descriptors are calculated from the 3D coordinates of the atoms and describe the molecule's shape, size, and steric properties. nih.gov

Electronic Descriptors : These quantify the electronic properties of a molecule, such as partial atomic charges, dipole moments, and orbital energies. nih.gov

Physicochemical Descriptors : These include properties like lipophilicity (logP), solubility, and pKa, which are crucial for a drug's pharmacokinetic profile. researchgate.net

The selection of descriptors is a critical step and is often guided by the known mechanism of action of the compounds and statistical methods to identify the most relevant features. researchgate.net

Development and Validation of QSAR Models for Derivative Libraries

Once a set of descriptors is chosen, a mathematical model is developed to correlate these descriptors with the biological activity of a training set of molecules. frontiersin.org Various statistical methods can be employed, including:

Multiple Linear Regression (MLR) : This method establishes a linear relationship between the descriptors and the activity. nih.gov

Partial Least Squares (PLS) : A method suitable for datasets with a large number of correlated descriptors. researchgate.net

Non-linear Methods : Techniques like artificial neural networks (ANN) and support vector machines (SVM) can capture more complex, non-linear relationships. frontiersin.orgnih.gov

Model Validation is a crucial step to ensure the predictive power of the QSAR model. nih.govnih.gov This involves:

Internal Validation : Techniques like leave-one-out cross-validation (LOO-CV) are used to assess the model's robustness and stability. nih.gov

External Validation : The model's predictive ability is tested on an external set of compounds that were not used in the model development. nih.gov

Applicability Domain (AD) : This defines the chemical space for which the model can make reliable predictions. researchgate.net

A well-validated QSAR model can then be used to predict the activity of a virtual library of this compound derivatives, allowing for the prioritization of compounds for synthesis and biological testing. researchgate.net

Molecular Modeling and Dynamics Simulations for Ligand-Target Interactions

Molecular modeling and molecular dynamics (MD) simulations are powerful computational tools that provide a dynamic and detailed view of the interactions between a ligand, such as an this compound analog, and its biological target at an atomic level. nih.govnih.gov

Molecular Docking : This technique predicts the preferred orientation of a ligand when bound to a receptor. It is widely used to screen virtual libraries of compounds and to propose binding modes. nih.gov

Molecular Dynamics (MD) Simulations : MD simulations provide insights into the dynamic behavior of the ligand-target complex over time. nih.gov This can reveal:

The stability of the binding pose predicted by docking. researchgate.net

Key amino acid residues involved in the interaction.

Conformational changes in the protein upon ligand binding. nih.gov

The role of water molecules in the binding site.

By combining QSAR, molecular docking, and MD simulations, researchers can gain a comprehensive understanding of the structure-activity relationships of this compound analogs, facilitating the design of new compounds with enhanced potency and selectivity. researchgate.net

Data Tables

Table 1: Key Molecular Descriptors in QSAR Studies

| Descriptor Type | Examples | Information Provided |

|---|---|---|

| Topological | Connectivity indices, Wiener index | Molecular branching and size |

| Geometrical | Molecular surface area, Volume | Shape and steric properties |

| Electronic | Dipole moment, Partial charges | Electron distribution, Polarity |

| Physicochemical | LogP, pKa | Lipophilicity, Ionization state |

Table 2: Common QSAR Modeling and Validation Techniques

| Technique | Purpose |

|---|---|

| Multiple Linear Regression (MLR) | Develop linear models |

| Partial Least Squares (PLS) | Handle large, correlated datasets |

| Artificial Neural Networks (ANN) | Model non-linear relationships |

| Leave-One-Out Cross-Validation (LOO-CV) | Internal model validation |

| External Test Set | Assess predictive power |

| Applicability Domain (AD) | Define model reliability space |

Molecular Docking Analysis of this compound Derivatives with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound analogs, docking studies have been instrumental in identifying key interactions with various biological targets.

Research on phenylalanine derivatives of sulfonamides has shown that these compounds can exhibit broad inhibitory activity against various microbes. jocms.org Molecular docking studies on these derivatives against targets like E. coli DNA Gyrase and S. aureus Thymidylate kinase have revealed high docking scores, in some cases superior to standard drugs. jocms.orgnih.gov For instance, certain sulfonamide derivatives have demonstrated favorable binding affinities toward potential anticancer targets, with binding energies ranging from -6.8 to -8.2 kcal/mol, which is a significant improvement over known inhibitors like acetazolamide (B1664987) (-5.25 kcal/mol). nih.gov

In the pursuit of novel HIV-1 capsid binders, phenylalanine-containing peptidomimetics have been analyzed. mdpi.com Docking studies have elucidated that the phenylalanine core is crucial for antiviral activity, forming extensive hydrophobic interactions within the HIV-1 capsid protein. mdpi.com Similarly, in the context of dipeptidyl peptidase IV (DPP-IV) inhibitors, docking of beta-phenylalanine derivatives has helped to understand the binding mechanisms, which is critical for designing new treatments for type 2 diabetes. nih.gov

A study on N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as potential anticancer agents involved docking simulations with cyclin-dependent kinase 2 (CDK2). researchgate.net The results indicated that specific derivatives could be potent inhibitors, with one compound showing high antiproliferative activity against cancer cell lines. researchgate.net

| Derivative Class | Biological Target | Key Findings from Docking | Reference |

|---|---|---|---|

| Phenylalanine derivatives of sulfonamide | Antimicrobial Targets (e.g., DNA Gyrase) | High docking scores compared to standard drugs. | jocms.org |

| N-substituted sulfonamides | Anticancer Target (1AZM) | Binding affinities ranged from -6.8 to -8.2 kcal/mol. | nih.gov |

| Phenylalanine-containing peptidomimetics | HIV-1 Capsid | Phenylalanine core is crucial for hydrophobic interactions and antiviral activity. | mdpi.com |

| Beta-phenylalanine derivatives | Dipeptidyl Peptidase IV (DPP-IV) | Provided insights into inhibitor binding mechanisms. | nih.gov |

| N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives | Cyclin-Dependent Kinase 2 (CDK2) | Identified potent inhibitors with high antiproliferative activity. | researchgate.net |

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Pathways

Molecular dynamics (MD) simulations provide a deeper understanding of the conformational changes and stability of ligand-protein complexes over time. For analogs of this compound, MD simulations have been crucial in validating docking results and exploring the dynamics of binding.

In studies of sulfonamide derivatives as BRD4 inhibitors for acute myeloid leukemia, MD simulations confirmed the stability of the docked compounds within the receptor's binding site over the simulation trajectory. nih.gov This provided additional evidence to support the molecular docking results. nih.gov Similarly, for newly synthesized sulfonylurea derivatives targeting the NLRP3 inflammasome, computational studies including MD simulations indicated that the lead compounds could be stably accommodated in the binding site of NLRP3, showing strong interactions. researchgate.net

MD simulations have also been employed to investigate the behavior of diphenylalanine dipeptides in graphene-based nanocomposite systems, which is relevant for understanding peptide self-assembly and interaction with nanomaterials. mdpi.com Furthermore, in the study of N-phenylpyrimidine-4-amine derivatives as FLT3 inhibitors, MD simulations, along with binding energy estimations, provided critical information on the stability and binding affinity of the docked compounds. nih.gov

| Derivative Class | Biological System | Key Findings from MD Simulations | Reference |

|---|---|---|---|

| Sulfonamide derivatives | BRD4 Receptor | Confirmed sustained stability of the analyzed molecules over the trajectory. | nih.gov |

| Sulfonylurea derivatives | NLRP3 Inflammasome | Lead compounds were stably accommodated in the binding site with strong interactions. | researchgate.net |

| Diphenylalanine dipeptides | Graphene-based nanocomposites | Provided insights into peptide self-assembly and interaction with nanomaterials. | mdpi.com |

| N-phenylpyrimidine-4-amine derivatives | FMS-like tyrosine kinase-3 (FLT3) | Provided critical information on the stability and binding affinity of docked compounds. | nih.gov |

Free Energy Perturbation and Binding Energy Calculations

Free energy calculations, such as Free Energy Perturbation (FEP), are powerful computational methods for accurately predicting the binding affinities of ligands to their targets. These calculations are becoming an essential part of computer-aided drug design. mdpi.com

While specific FEP studies on this compound were not found, the principles of these calculations are widely applied in drug discovery. FEP calculates the relative binding free energy between two ligands by simulating a non-physical, or "alchemical," transformation from one molecule to the other, both in the solvent and bound to the receptor. nih.gov This method can yield highly accurate predictions of ligand potency, often with an accuracy of better than 1 kcal/mol. nih.gov

Rational Design Strategies for Novel this compound-Based Compounds

The insights gained from computational studies directly inform the rational design of new and improved compounds. By understanding the structure-activity relationships (SAR), medicinal chemists can make targeted modifications to a lead compound to enhance its activity, selectivity, and pharmacokinetic properties. nih.govnih.gov

For sulfonamide derivatives, computational analyses have highlighted that incorporating bulkier substituents on certain rings and hydrophobic or electrostatic groups on others can enhance interactions with the target protein. nih.gov This has led to the design of novel inhibitors with good oral bioavailability and non-toxic properties. nih.gov

In the development of HIV-1 capsid inhibitors, the understanding that the phenylalanine skeleton is a key structural element has guided the design of dimerized phenylalanine derivatives. nih.gov These new compounds were designed to occupy a larger area in the binding interface, leading to more potent antiviral activity. nih.gov The rational design of aminoacyl-tRNA synthetases specific for unnatural amino acids like p-acetyl-L-phenylalanine has also been guided by computational methods, demonstrating the feasibility of using homology modeling and molecular docking to filter and identify beneficial mutations. nih.gov

The overarching strategy involves a continuous cycle of design, synthesis, and testing, with computational chemistry playing a pivotal role in guiding the design phase. nih.gov This approach has been successfully applied to develop novel sulfonamides as anti-tumoral, anti-bacterial, and anti-inflammatory agents. nih.gov

Interactions with Metabolic Pathways and Biotransformation of Phenylalanine Derivatives

Integration of Phenylalanine Derivatives into Endogenous Amino Acid Metabolism

Phenylalanine is an essential amino acid, and its primary metabolic route is the conversion to tyrosine, catalyzed by the enzyme phenylalanine hydroxylase. youtube.comyoutube.com This is the rate-limiting step in the catabolism of phenylalanine. youtube.com Tyrosine then serves as a precursor for the synthesis of several crucial molecules, including catecholamines (dopamine, norepinephrine, and epinephrine), thyroid hormones, and the pigment melanin (B1238610). youtube.com

Beyond its conversion to tyrosine, phenylalanine can enter other metabolic pathways. One such alternative is transamination to produce phenylpyruvate. nih.gov This and subsequent reactions can lead to metabolites such as phenylacetate (B1230308) and phenyl lactate. nih.gov The catabolism of phenylalanine and tyrosine ultimately yields fumarate (B1241708) and acetoacetate, which can then enter central energy metabolism. youtube.com

Given its structure, N-(methylsulfonyl)-N-phenylalanine, a derivative with a methylsulfonyl group attached to the amino group of phenylalanine, would be processed as a xenobiotic. Its integration into the standard amino acid metabolic pathways is unlikely without initial biotransformation to remove the N-substituent.

Table 1: Principal Metabolic Pathways of the Parent Compound, Phenylalanine

| Pathway | Key Enzyme | Product(s) | Significance |

|---|---|---|---|

| Hydroxylation | Phenylalanine hydroxylase | Tyrosine | Primary catabolic route; synthesis of neurotransmitters, hormones, melanin. youtube.comyoutube.com |

| Transamination | Phenylalanine transaminase | Phenylpyruvate | Alternative metabolic route. nih.gov |

Investigation of Phase I and Phase II Biotransformation Reactions

Detailed experimental data on the specific Phase I and Phase II biotransformation reactions of this compound are not documented in the reviewed literature. The metabolism of this compound must be inferred from the general principles of xenobiotic biotransformation and the known metabolism of structurally related compounds, such as sulfonamides.

Biotransformation of foreign compounds is typically a two-phase process. longdom.orgfiveable.me

Phase I Reactions Phase I metabolism involves the introduction or unmasking of functional groups (e.g., -OH, -NH2, -COOH) through oxidation, reduction, or hydrolysis. longdom.org These reactions generally increase the polarity of the molecule, preparing it for Phase II reactions. longdom.org For a compound like this compound, potential Phase I reactions could include hydroxylation of the aromatic ring or other oxidative reactions.

Phase II Reactions Phase II reactions, or conjugation reactions, involve the attachment of endogenous polar molecules to the functional groups on the parent compound or its Phase I metabolite. fiveable.me This process significantly increases water solubility, which facilitates excretion. fiveable.me Common conjugation reactions include glucuronidation, sulfation, acetylation, methylation, and conjugation with glutathione (B108866) or amino acids. fiveable.menih.gov A study on phenylalanine-tyrosine metabolism revealed several Phase II products of phenylalanine itself, including N-acetylcysteine and O-methyl conjugates. nih.gov It is plausible that metabolites of this compound could undergo similar conjugation processes.

Table 2: General Types of Biotransformation Reactions

| Phase | Reaction Type | General Description |

|---|---|---|

| Phase I | Oxidation | Addition of oxygen or removal of hydrogen. Often catalyzed by Cytochrome P450 enzymes. longdom.org |

| Reduction | Gain of electrons, often occurring under low oxygen conditions. longdom.org | |

| Hydrolysis | Cleavage of chemical bonds by the addition of water, typically affecting esters and amides. longdom.org | |

| Phase II | Glucuronidation | Conjugation with glucuronic acid. fiveable.me |

| Sulfation | Conjugation with a sulfonate group. fiveable.me | |

| Acetylation | Addition of an acetyl group. fiveable.me | |

| Methylation | Addition of a methyl group. fiveable.me | |

| Glutathione Conjugation | Conjugation with the tripeptide glutathione. fiveable.me |

Enzyme Systems Involved in Derivative Metabolization (e.g., Cytochrome P450 Enzymes)

Specific enzymes responsible for the metabolism of this compound have not been identified. However, based on its chemical structure, particularly the presence of a sulfonamide-like group, the Cytochrome P450 (CYP) superfamily of enzymes would be the primary candidates for its Phase I metabolism. nih.govmdpi.com

CYP enzymes are the main catalysts for the oxidative metabolism of a vast array of xenobiotics. mdpi.com Research on sulfonamide antibiotics has shown that CYP enzymes mediate their metabolism, often through hydroxylation of the amine group or other parts of the molecule. nih.govresearchgate.net The metabolism of sulfur-containing moieties by CYPs can sometimes lead to the formation of reactive intermediates. mdpi.com Various CYP isoforms, such as CYP1A2, 2C9, 2C19, 2D6, and 3A, are known to be involved in the metabolism of a wide range of drugs and xenobiotics. mdpi.commdpi.com

Therefore, it is highly probable that this compound would be a substrate for one or more CYP enzymes, which would likely catalyze oxidative reactions on the phenyl ring or potentially on the methyl group of the sulfonyl moiety as the initial step of its biotransformation. Following these potential Phase I modifications, Phase II enzymes would likely conjugate the resulting metabolites to facilitate their elimination from the body.

Future Directions and Emerging Research Frontiers for N Methylsulfonyl N Phenylalanine

Advanced Design Principles for Enhancing Selectivity and Potency of Analogs

The future development of N-(methylsulfonyl)-N-phenylalanine analogs will hinge on the application of sophisticated design principles aimed at maximizing their potency and selectivity for specific biological targets. The core structure of this compound offers a versatile backbone for chemical modification. Key to this endeavor is a detailed understanding of the structure-activity relationships (SAR) that govern the interaction of these molecules with their biological counterparts.

Future design strategies will likely focus on several key areas of the molecule:

The Phenylalanine Moiety: Modifications to the phenyl ring of the phenylalanine core can significantly impact potency and selectivity. The introduction of various substituents (e.g., halogens, alkyl groups, nitro groups) at different positions can alter the electronic and steric properties of the molecule, leading to more favorable interactions with the target protein.

The Sulfonyl Group: The methylsulfonyl group is a critical component of the molecule, likely involved in key hydrogen bonding or other polar interactions within the binding site of a target protein. Future analogs may explore the replacement of the methyl group with larger or more complex alkyl or aryl substituents to probe for additional binding pockets and enhance potency.

The Amide Bond: The amide linkage is a central feature of the molecule. While generally stable, its modification or replacement with bioisosteres could lead to analogs with improved pharmacokinetic properties, such as enhanced metabolic stability.

A systematic approach to analog design, as outlined in the table below, will be crucial for efficiently exploring the chemical space around the this compound scaffold.

| Molecular Scaffold | R1 Substituent (Phenyl Ring) | R2 Substituent (Sulfonyl Group) | Rationale for Modification | Desired Outcome |

| This compound | -F, -Cl, -Br | -CH3 (unmodified) | Introduce halogens to alter electronic properties and potentially form halogen bonds with the target. | Enhanced potency and selectivity. |

| This compound | -CH3, -C2H5 | -CH3 (unmodified) | Add small alkyl groups to probe for hydrophobic pockets in the binding site. | Increased binding affinity. |

| This compound | -H (unmodified) | -C2H5, -CH(CH3)2 | Increase the size of the alkyl group on the sulfonyl moiety to explore larger binding site regions. | Improved potency and target engagement. |

| This compound | -H (unmodified) | -Phenyl | Introduce an aromatic ring to potentially engage in pi-stacking interactions. | Novel binding modes and enhanced selectivity. |

This table presents hypothetical design strategies for this compound analogs based on established medicinal chemistry principles. The specific outcomes would need to be validated through synthesis and biological testing.

Synergistic Integration of Computational and Experimental Methodologies for Discovery

The discovery and optimization of novel this compound-based drug candidates can be significantly accelerated through the synergistic integration of computational and experimental approaches. This combined strategy allows for a more rational and efficient exploration of the vast chemical space and a deeper understanding of the molecular interactions at play.

Computational Approaches:

Molecular Docking and Virtual Screening: In the absence of a known crystal structure of a target protein, homology modeling can be used to generate a reliable 3D model. This model can then be used for virtual screening of large compound libraries to identify potential hits with favorable binding energies and interactions. For this compound analogs, docking studies can predict how different substituents on the phenyl ring or the sulfonyl group will affect the binding orientation and affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling: As a library of this compound analogs is synthesized and tested, QSAR models can be developed to correlate the chemical structures of the compounds with their biological activities. These models can then be used to predict the activity of new, untested analogs, thereby prioritizing the most promising candidates for synthesis.

Experimental Methodologies:

High-Throughput Screening (HTS): HTS allows for the rapid screening of large numbers of compounds against a specific biological target. google.com The development of robust and sensitive assays is crucial for the successful implementation of HTS campaigns. For this compound, HTS can be used to identify initial hits from diverse chemical libraries or to screen focused libraries of analogs for improved potency and selectivity. nih.gov

Biophysical Techniques: Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can be used to quantitatively measure the binding affinity and thermodynamics of ligand-protein interactions. These data are essential for validating the results of computational studies and for guiding the optimization of lead compounds.

Structural Biology: X-ray crystallography and cryo-electron microscopy (cryo-EM) can provide high-resolution 3D structures of the ligand-protein complex. This information is invaluable for understanding the molecular basis of binding and for designing new analogs with improved properties.

The iterative cycle of computational design, chemical synthesis, and experimental testing is a powerful paradigm for modern drug discovery. By combining the predictive power of computational models with the empirical data from experimental assays, researchers can more efficiently navigate the complex landscape of drug development and increase the likelihood of discovering novel therapeutics based on the this compound scaffold.

Exploration of Novel Biological Targets and Therapeutic Modalities

While the initial therapeutic focus of phenylalanine derivatives has often been in the context of metabolic disorders such as phenylketonuria, the unique chemical structure of this compound suggests that it may have utility across a broader range of diseases. nih.gov Future research should therefore aim to explore novel biological targets and therapeutic modalities for this compound and its analogs.

Potential Therapeutic Areas:

Oncology: The role of amino acid metabolism in cancer is an area of intense research. Some studies have suggested that limiting the availability of certain amino acids, such as phenylalanine, can inhibit the growth of tumor cells. nih.gov It is plausible that this compound or its derivatives could act as metabolic antagonists or interfere with amino acid sensing pathways in cancer cells. For instance, a novel L-phenylalanine dipeptide was recently shown to inhibit prostate cancer cell proliferation by targeting the TNFSF9 protein. nih.gov This highlights the potential for phenylalanine-based compounds to have anti-cancer activity through various mechanisms.

Neurological Disorders: The balance of amino acids in the central nervous system is critical for normal brain function. Alterations in phenylalanine and tyrosine levels have been associated with certain neurological and psychiatric conditions. nih.gov For example, an increased phenylalanine/tyrosine ratio has been linked to psychiatric symptoms in anti-NMDAR encephalitis. nih.gov This raises the possibility that this compound could modulate neurotransmitter systems or other neuronal pathways, making it a potential candidate for the treatment of a range of neurological disorders.

Inflammatory Diseases: Chronic inflammation is a hallmark of many diseases. Some amino acid derivatives have been shown to possess anti-inflammatory properties. Future studies could investigate the potential of this compound and its analogs to modulate inflammatory signaling pathways, such as those involving cytokines and chemokines.

Emerging Therapeutic Modalities:

Beyond traditional small molecule inhibitors, the this compound scaffold could be incorporated into novel therapeutic modalities. For example, it could serve as a fragment for the development of proteolysis-targeting chimeras (PROTACs) or as a warhead for targeted covalent inhibitors. The exploration of such innovative approaches could significantly expand the therapeutic potential of this versatile chemical entity.

The table below summarizes potential novel biological targets and the rationale for their exploration.

| Therapeutic Area | Potential Biological Target | Rationale |

| Oncology | Amino acid transporters (e.g., LAT1) | Inhibit the uptake of essential amino acids into cancer cells, thereby starving them of nutrients required for growth and proliferation. |

| Oncology | Enzymes involved in amino acid metabolism | Interfere with key metabolic pathways that are upregulated in cancer cells. |

| Neurological Disorders | Neurotransmitter receptors or transporters | Modulate neuronal signaling to correct imbalances associated with neurological or psychiatric conditions. |

| Inflammatory Diseases | Pro-inflammatory cytokines or their receptors | Block the signaling of key mediators of inflammation. |

This table outlines plausible future research directions for this compound based on the known roles of related compounds and biological pathways. The actual therapeutic efficacy against these targets would require extensive preclinical and clinical investigation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(methylsulfonyl)-N-phenylalanine, and how can reaction conditions be optimized for yield and purity?

- Methodology : The compound can be synthesized via nucleophilic substitution or acylation reactions. For example, reacting L-phenylalanine with methylsulfonyl chloride in an anhydrous solvent (e.g., dichloromethane) under alkaline conditions (e.g., triethylamine) . Optimization involves controlling stoichiometry (1:1.2 molar ratio of phenylalanine to sulfonyl chloride) and temperature (0–5°C to minimize side reactions). Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Methodology : Use a combination of:

- NMR spectroscopy : To verify sulfonyl and phenyl group integration (e.g., δ 3.2 ppm for methylsulfonyl protons, δ 7.2–7.4 ppm for aromatic protons) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .

- Mass spectrometry : ESI-MS for molecular ion confirmation (expected [M+H]⁺ = ~284 g/mol) .

Q. How should researchers handle and store this compound to ensure stability and safety?

- Methodology : Store in airtight containers at –20°C to prevent hydrolysis. Use desiccants to avoid moisture absorption. Safety protocols include wearing nitrile gloves, goggles, and lab coats due to potential skin/eye irritation . Avoid inhalation of dust via fume hood use .

Advanced Research Questions

Q. How do structural modifications (e.g., methylsulfonyl group position) influence the compound’s bioactivity in receptor-binding studies?

- Methodology : Perform structure-activity relationship (SAR) studies by synthesizing analogs (e.g., substituting methylsulfonyl with acetyl or nitro groups) and testing binding affinity via surface plasmon resonance (SPR) or radioligand assays. Computational docking (e.g., AutoDock Vina) can predict interactions with targets like G-protein-coupled receptors . For example, methylsulfonyl groups enhance hydrogen bonding with polar residues in binding pockets .

Q. What strategies resolve contradictions in thermodynamic stability data for this compound under varying pH conditions?

- Methodology : Conduct stability assays at pH 2–9 (simulating physiological and storage conditions) using UV-Vis spectroscopy to track degradation. Compare Arrhenius plots (25–60°C) to identify pH-dependent degradation pathways. Conflicting data may arise from hydrolysis at acidic pH vs. oxidative degradation in basic conditions .

Q. How can computational modeling guide the design of this compound derivatives for enhanced pharmacokinetic properties?

- Methodology : Use QSAR models to predict logP (lipophilicity) and metabolic stability. Tools like SwissADME or Schrödinger’s QikProp assess parameters like solubility, permeability (Caco-2 cell models), and cytochrome P450 inhibition. Methylsulfonyl groups improve solubility but may reduce membrane permeability, requiring balanced substituent design .

Q. What experimental controls are essential when studying the compound’s role in enzyme inhibition assays to avoid false positives?

- Methodology : Include:

- Blank controls : Solvent-only samples to detect background signals.

- Positive controls : Known inhibitors (e.g., methotrexate for dihydrofolate reductase).

- Negative controls : Heat-inactivated enzymes to confirm activity loss.

- Validate results via dose-response curves (IC50 calculations) and kinetic studies (Lineweaver-Burk plots) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.